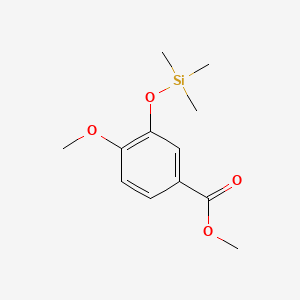
2-Tert-butoxycarbonylamino-4-(tert-butyl-diphenyl-silanyloxy)-butyric acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butoxycarbonylamino-4-(tert-butyl-diphenyl-silanyloxy)-butyric acid methyl ester is a complex organic compound that is often used in synthetic chemistry. It is characterized by the presence of a tert-butoxycarbonylamino group, a tert-butyl-diphenyl-silanyloxy group, and a butyric acid methyl ester group. This compound is typically used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxycarbonylamino-4-(tert-butyl-diphenyl-silanyloxy)-butyric acid methyl ester typically involves multiple steps:
Formation of the tert-butoxycarbonylamino group: This step involves the reaction of an amine with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Introduction of the tert-butyl-diphenyl-silanyloxy group: This step involves the reaction of a hydroxyl group with tert-butyl-diphenylsilyl chloride in the presence of a base such as imidazole.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the reaction rates and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Tert-butoxycarbonylamino-4-(tert-butyl-diphenyl-silanyloxy)-butyric acid methyl ester can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The tert-butoxycarbonylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
2-Tert-butoxycarbonylamino-4-(tert-butyl-diphenyl-silanyloxy)-butyric acid methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and protein-ligand interactions.
Medicine: It is used in the synthesis of pharmaceuticals, particularly those that target specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Tert-butoxycarbonylamino-4-(tert-butyl-diphenyl-silanyloxy)-butyric acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the target. The pathways involved in its mechanism of action include:
Enzyme inhibition: The compound can bind to the active site of an enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity.
Receptor activation: The compound can bind to a receptor, triggering a signaling cascade that leads to a specific cellular response.
Comparación Con Compuestos Similares
2-Tert-butoxycarbonylamino-4-(tert-butyl-diphenyl-silanyloxy)-butyric acid methyl ester can be compared with other similar compounds, such as:
2-Tert-butoxycarbonylamino-4-(tert-butyl-diphenyl-silanyloxy)-butyric acid ethyl ester: This compound has an ethyl ester group instead of a methyl ester group, which can affect its reactivity and solubility.
2-Tert-butoxycarbonylamino-4-(tert-butyl-diphenyl-silanyloxy)-propionic acid methyl ester: This compound has a propionic acid group instead of a butyric acid group, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C26H37NO5Si |
|---|---|
Peso molecular |
471.7 g/mol |
Nombre IUPAC |
methyl 4-[tert-butyl(diphenyl)silyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C26H37NO5Si/c1-25(2,3)32-24(29)27-22(23(28)30-7)18-19-31-33(26(4,5)6,20-14-10-8-11-15-20)21-16-12-9-13-17-21/h8-17,22H,18-19H2,1-7H3,(H,27,29) |
Clave InChI |
FCLSXPPFQURFIQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[(2-Chloroacetyl)-methylamino]-2-methylpropanoic acid](/img/structure/B13816425.png)


![(4S)-3-[3-(3-aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13816435.png)

